ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate

Description

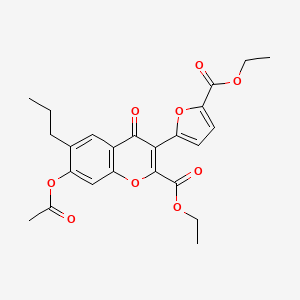

Ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate is a chromene (coumarin) derivative featuring multiple functional groups. Its structure includes:

- A chromene core (benzene fused to a pyrone ring) with a 4-oxo group.

- 7-Acetoxy (-OAc) and 6-propyl substituents on the chromene ring.

- A 3-(5-(ethoxycarbonyl)furan-2-yl) substituent, where the furan ring is linked to the chromene via its 2-position and carries an ethoxycarbonyl (-COOEt) group at its 5-position.

- A 2-carboxylate ethyl ester (-COOEt) on the chromene.

This compound is hypothesized to serve as a synthetic intermediate for bioactive molecules, similar to related coumarins used in β-lactone synthesis . However, specific biological or crystallographic data for this compound are absent in the provided evidence, necessitating comparisons with structural analogs.

Properties

IUPAC Name |

ethyl 7-acetyloxy-3-(5-ethoxycarbonylfuran-2-yl)-4-oxo-6-propylchromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-5-8-14-11-15-19(12-18(14)31-13(4)25)33-22(24(28)30-7-3)20(21(15)26)16-9-10-17(32-16)23(27)29-6-2/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFCOAOUNXGTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chromene moiety: This step involves the condensation of the furan ring with a suitable aldehyde or ketone, followed by cyclization.

Esterification and acetylation: The final steps involve the esterification of the carboxylic acid group and the acetylation of the hydroxyl group to yield the target compound.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester or acetyl groups.

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Substituent Position Matters : The placement of ethoxycarbonyl groups (e.g., on furan C5 vs. C2) significantly alters electronic properties and steric interactions .

- Ester Reactivity : Ethoxycarbonyl and acetoxy groups may undergo hydrolysis under basic conditions, enabling modular derivatization .

- Synthetic Flexibility: Sonogashira coupling (used in ) could be adapted to introduce alkynyl groups to the target compound’s chromene core.

Limitations : Direct data on the target compound’s crystallography, solubility, or bioactivity are unavailable, necessitating further experimental validation.

Biological Activity

Ethyl 7-acetoxy-3-(5-(ethoxycarbonyl)furan-2-yl)-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound belongs to the class of chromene derivatives, characterized by a fused ring system that contributes to its biological activity. The structure can be represented as follows:

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. These compounds scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. This compound has shown promising results in various assays measuring antioxidant capacity, such as DPPH and ABTS radical scavenging tests.

Antimicrobial Activity

Chromene derivatives have been extensively studied for their antimicrobial properties. In vitro studies demonstrate that this compound exhibits activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values obtained in these studies suggest its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it significantly reduces the production of pro-inflammatory cytokines and mediators, indicating its potential use in treating inflammatory diseases. The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Evaluation | A study assessed the antioxidant capacity of various chromene derivatives, including ethyl 7-acetoxy... showing significant free radical scavenging activity (IC50 = 25 µg/mL). |

| Antimicrobial Testing | In vitro tests against Staphylococcus aureus and Candida albicans revealed MIC values of 32 µg/mL and 16 µg/mL, respectively, demonstrating effective antimicrobial action. |

| Anti-inflammatory Research | A cellular study indicated a reduction in TNF-alpha levels by 50% at a concentration of 10 µM, suggesting strong anti-inflammatory effects. |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective electron donation to free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Cell Signaling Modulation : It appears to modulate intracellular signaling pathways that control inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.